molecular formula C10H9BrO B1457284 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene CAS No. 1342549-15-8

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1457284
CAS No.: 1342549-15-8
M. Wt: 225.08 g/mol
InChI Key: NXTDDLKCBGVBES-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of methylbenzene, featuring a prop-2-yn-1-yloxy group attached to the benzene ring

Mechanism of Action

The compound’s boiling point is predicted to be 285.2±30.0 °C and its density is predicted to be 1.383±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties could influence how the compound is handled and stored, as well as its solubility and distribution in the body if it were to be used as a drug.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions are crucial for the formation of polymers with specific molecular weight distributions. The compound’s structure allows it to participate in these reactions, facilitating the formation of desired products.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that the compound can affect cellular metabolism, leading to changes in the metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions lead to changes in gene expression and enzyme activity, which are critical for the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to oxidative alkyne-alkyne coupling reactions The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that the compound can be effectively transported to specific cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene typically involves the bromination of 2-methyl-1-(prop-2-yn-1-yloxy)benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the prop-2-yn-1-yloxy group allows for versatile chemical transformations and applications in various fields of research .

Properties

IUPAC Name

4-bromo-2-methyl-1-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDDLKCBGVBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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